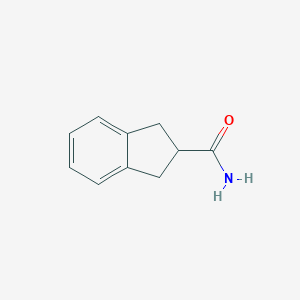

2,3-dihydro-1H-indene-2-carboxamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUHQKWPUVJJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dihydro 1h Indene 2 Carboxamide and Its Precursors

Retrosynthetic Analysis of the 2,3-dihydro-1H-indene-2-carboxamide Framework

Further disconnection of 2,3-dihydro-1H-indene-2-carboxylic acid can proceed through several pathways. A common strategy involves the formation of the five-membered ring through an intramolecular cyclization reaction. This approach typically starts from a substituted benzene (B151609) derivative with a suitable side chain that can undergo cyclization to form the indane system. For instance, a 3-arylpropanoic acid derivative can be a viable starting material for an intramolecular Friedel-Crafts acylation to form an indanone, which can then be further functionalized.

An alternative disconnection involves the formation of the C2-C3 bond of the indene (B144670) ring via a condensation reaction. This could involve the reaction of a phthalic acid derivative with a suitable C2 synthon. The resulting intermediate would then require reduction and further manipulation to yield the desired 2,3-dihydro-1H-indene-2-carboxylic acid.

Established Synthetic Routes for 2,3-dihydro-1H-indene-2-carboxylic acid and its Esters

The synthesis of the key precursor, 2,3-dihydro-1H-indene-2-carboxylic acid, and its corresponding esters has been approached through various methodologies, primarily focusing on condensation and cyclization reactions.

Condensation Reactions in Dihydroindene Synthesis

Condensation reactions provide a powerful tool for the construction of the indene framework. These reactions typically involve the formation of a carbon-carbon bond by combining two smaller molecules with the elimination of a small molecule, such as water.

One notable example involves a three-component condensation reaction. For instance, the reaction of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid has been reported to yield complex heterocyclic systems. While not a direct synthesis of the target molecule, this methodology highlights the potential of multi-component reactions in building complex scaffolds. A similar strategy, if adapted, could potentially lead to the indene core.

Another approach utilizes the Perkin reaction, where an aromatic aldehyde and an acid anhydride (B1165640) react in the presence of a weak base to form an α,β-unsaturated carboxylic acid. A variation of this has been used to synthesize 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid from 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile and tert-butyl acetoacetate. nih.gov This intermediate, while more complex than the target precursor, demonstrates the utility of condensation reactions in forming the indene ring system with a carboxylic acid functionality.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product | Reference |

| Perkin-type Reaction | 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile, tert-butyl acetoacetate | Triethylamine, Acetic anhydride, HCl | 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid | nih.gov |

Cyclization Reactions for Dihydroindene Core Formation

Intramolecular cyclization reactions are a cornerstone in the synthesis of the 2,3-dihydro-1H-indene core. These reactions involve the formation of the five-membered ring from a suitably functionalized aromatic precursor.

A prominent method is the Friedel-Crafts acylation. For example, 3-(3,4,5-trimethoxyphenyl)propanoic acid can be cyclized to form the corresponding indanone, which serves as a key intermediate for further elaboration. bohrium.com This intramolecular reaction is typically promoted by a strong acid catalyst.

Another powerful strategy involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, which can be catalyzed by transition metals like ruthenium to form 1-substituted-1H-indene and 1-indanone (B140024) products. organic-chemistry.org The mechanism often involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate. Furthermore, gold-catalyzed direct Csp3-H activation presents a modern and efficient method for indene synthesis. researchgate.net

The direct oxidative cyclization of 1,5-dienes is another valuable synthetic method for preparing substituted five-membered rings, although its direct application to the target carboxylic acid needs further exploration. bohrium.com

| Cyclization Type | Starting Material | Catalyst/Reagents | Product Type | Reference |

| Friedel-Crafts Acylation | 3-Arylpropanoic acid | Strong acid (e.g., PPA) | Indanone | bohrium.com |

| Ruthenium-catalyzed Cyclization | 2-Alkyl-1-ethynylbenzene | TpRuPPh₃(CH₃CN)₂PF₆ | 1-Substituted-1H-indene/1-indanone | organic-chemistry.org |

| Gold-catalyzed C-H Activation | Substituted Alkynes | Gold(I) catalyst | Indene derivatives | researchgate.net |

Isocyanoacetate-based Approaches for Indene-2-carboxylate Synthesis

Isocyanoacetates are versatile building blocks in organic synthesis. The development of efficient methods for their preparation, such as the flow synthesis of ethyl isocyanoacetate from N-formylglycine and triphosgene, has expanded their utility. rsc.org These reagents can participate in various cycloaddition and annulation reactions.

While direct application of isocyanoacetates to form the 2,3-dihydro-1H-indene-2-carboxylate skeleton is not extensively documented in the initial search results, their reactivity profile suggests potential pathways. For example, a base-mediated condensation of an isocyanoacetate with a suitable bis-electrophile derived from an ortho-disubstituted benzene could, in principle, construct the desired ring system. The isocyano group can be subsequently hydrolyzed to the carboxylic acid.

Conversion Strategies from Precursors to this compound

Once the precursor, 2,3-dihydro-1H-indene-2-carboxylic acid or its ester, is obtained, the final step is the formation of the amide bond.

Amidation Reactions of Carboxylic Acid Precursors

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Several methods are available to achieve this.

A common and straightforward approach involves the activation of the carboxylic acid followed by reaction with ammonia (B1221849) or an ammonia equivalent. The carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com The resulting acyl chloride readily reacts with ammonia to furnish the desired carboxamide.

Alternatively, direct amidation of the carboxylic acid can be achieved using coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the reaction with an amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). While these methods are widely used, they can generate stoichiometric byproducts that may complicate purification. researchgate.netencyclopedia.pub

Catalytic direct amidation methods are also gaining prominence as more atom-economical and environmentally benign alternatives. Boron-based catalysts, for example, have been shown to effectively promote the direct condensation of carboxylic acids and amines. encyclopedia.pub

| Amidation Method | Starting Material | Reagents | Key Features | Reference |

| Acyl Chloride Formation | 2,3-dihydro-1H-indene-2-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by Ammonia | High reactivity, often high yielding. | prepchem.com |

| Coupling Reagent Mediated | 2,3-dihydro-1H-indene-2-carboxylic acid | DCC or EDC, HOBt, Ammonia | Mild reaction conditions. | researchgate.netencyclopedia.pub |

| Catalytic Direct Amidation | 2,3-dihydro-1H-indene-2-carboxylic acid | Boron-based catalysts, Ammonia | Atom-economical, reduced waste. | encyclopedia.pub |

Nitrile Hydrolysis Approaches

The synthesis of this compound can be effectively achieved through the hydrolysis of its corresponding nitrile precursor, 2,3-dihydro-1H-indene-2-carbonitrile. This transformation is a common and well-established method in organic chemistry for the preparation of amides from nitriles. The reaction proceeds in stages, initially forming the amide, which can then be further hydrolyzed to the carboxylic acid under more vigorous conditions. libretexts.orgyoutube.com Therefore, careful control of reaction conditions is crucial to isolate the desired carboxamide intermediate.

The hydrolysis can be catalyzed by either acids or bases. lumenlearning.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: In this method, the nitrile is typically heated with a dilute aqueous acid, such as hydrochloric acid. libretexts.org The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.comyoutube.com A series of proton transfer steps and tautomerization leads to the formation of the amide. To prevent further hydrolysis to the carboxylic acid (2,3-dihydro-1H-indene-2-carboxylic acid), reaction time and temperature must be carefully managed. youtube.com

Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated with an aqueous alkaline solution, like sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as the nucleophile, directly attacking the nitrile carbon. chemistrysteps.comyoutube.com This process typically yields the sodium salt of the corresponding carboxylic acid and ammonia gas if the reaction goes to completion. libretexts.org However, by using milder conditions, such as lower temperatures, the reaction can be stopped at the amide stage. youtube.com

Table 1: Comparison of Nitrile Hydrolysis Conditions

| Catalyst | Reagents | Key Steps | Product at Intermediate Stage | Final Product (Vigorous Conditions) |

|---|

| Acid | Dilute HCl, H₂O | 1. Protonation of Nitrile 2. Nucleophilic attack by H₂O 3. Tautomerization | this compound | 2,3-dihydro-1H-indene-2-carboxylic acid and an ammonium (B1175870) salt libretexts.org | | Base | NaOH, H₂O | 1. Nucleophilic attack by OH⁻ 2. Protonation from H₂O 3. Tautomerization | this compound | Carboxylate salt (e.g., Sodium 2,3-dihydro-1H-indene-2-carboxylate) and ammonia libretexts.org |

Stereoselective Synthesis of Enantiomers of this compound Derivatives

The development of stereoselective synthetic methods is crucial for producing specific enantiomers of this compound derivatives, which is particularly important for their application in pharmacology and material science. Research has focused on creating chiral centers within the indane framework with high precision.

Strategies for stereoselective synthesis often involve the use of chiral catalysts or auxiliaries in reactions that build the indane ring system or modify its substituents. For instance, N-heterocyclic carbenes (NHCs) have been utilized in cascade reactions to synthesize 1,2,3-trisubstituted indans with high stereoselectivity. researchgate.net Asymmetric Michael additions have also been employed to generate the carbocyclic frame of indanes using chiral imidazolidinones or isothioureas. researchgate.net

A modular strategy for the stereoselective construction of functionalized indene scaffolds has been developed through a base-promoted, regioselective cascade iodoalkylation of alkynes. nih.gov This method allows for the creation of products with versatile functional groups that can be further transformed. While not directly producing the target carboxamide, these functionalized intermediates are valuable precursors for accessing enantiomerically pure derivatives.

Furthermore, research into novel dihydro-1H-indene analogues as potential therapeutic agents has led to the design of synthetic routes that control stereochemistry. nih.govgoogle.com These often involve multi-step syntheses starting from chiral precursors or employing asymmetric reactions to install the desired stereocenters. For example, novel chiral 2,3-dihydro-1H-indene derivatives have been designed and synthesized as melatonergic ligands, highlighting the importance of stereochemistry for biological activity. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce the environmental impact of the chemical process. This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

One key area of focus is the replacement of traditional volatile organic compounds (VOCs) with more environmentally benign solvents. For instance, in the synthesis of a related indene derivative, dichloromethane (B109758) was successfully replaced with n-hexane. google.com This change not only reduced the use of a hazardous solvent but also improved the product's crystallization and yield. google.com The use of water as a reaction medium is another cornerstone of green chemistry. researchgate.netscirp.org For related heterocyclic syntheses, procedures have been developed that use water as the solvent or are conducted under solvent-free conditions, offering advantages like simplified workups, reduced costs, and elimination of hazardous organic solvents. researchgate.netscirp.org

Catalyst-free reactions represent another significant advancement in sustainable synthesis. The development of methods that proceed efficiently without a catalyst, often facilitated by benign media like water or by heating under solvent-free conditions, simplifies purification, reduces waste from catalyst removal, and lowers costs. researchgate.netscirp.org

Improving reaction efficiency and atom economy are also central to green synthesis. This can be achieved by designing cascade reactions where multiple bonds are formed in a single operation, reducing the number of synthetic steps, and minimizing the use of protecting groups. nih.gov

Table 2: Application of Green Chemistry Principles in Related Syntheses

| Green Chemistry Principle | Application Example | Benefit |

|---|---|---|

| Safer Solvents | Replacing dichloromethane with n-hexane in the synthesis of a 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester. google.com | Reduced toxicity, improved product yield and purity. google.com |

| Use of Renewable Feedstocks/Benign Media | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones using water as the reaction medium. researchgate.net | Low cost, mild conditions, simple workup, avoids hazardous organic solvents. researchgate.net |

| Catalysis | Catalyst-free cyclocondensation for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net | Simplified process, no catalyst waste, cost-effective. researchgate.net |

| Atom Economy/Process Intensification | Base-promoted, regioselective cascade iodoalkylation of alkynes to form functionalized indenes. nih.gov | Multiple bond formations in a single operation, reducing steps and waste. nih.gov |

Chemical Reactivity and Transformation Pathways of 2,3 Dihydro 1h Indene 2 Carboxamide

Reactivity of the Carboxamide Functional Group

The carboxamide group (-CONH₂) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, N-substitution, and reduction.

Hydrolysis and Amide Bond Transformations

The amide bond of 2,3-dihydro-1H-indene-2-carboxamide can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring elevated temperatures to proceed at a reasonable rate. masterorganicchemistry.comchemguide.co.uk

Under acidic conditions, such as refluxing with aqueous mineral acids like hydrochloric acid or sulfuric acid, the amide undergoes hydrolysis to yield 2,3-dihydro-1H-indene-2-carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.comlibretexts.org

In the presence of a strong base, such as aqueous sodium hydroxide (B78521), and heat, the amide is hydrolyzed to form a salt of the carboxylic acid (sodium 2,3-dihydro-1H-indene-2-carboxylate) and ammonia (B1221849) gas. chemguide.co.uklibretexts.org This reaction is useful for the qualitative identification of amides, as the evolved ammonia can be detected by its characteristic odor and its ability to turn moist red litmus (B1172312) paper blue. chemguide.co.uklibretexts.org

| Reaction | Reagents and Conditions | Products |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat | 2,3-dihydro-1H-indene-2-carboxylic acid, Ammonium salt |

| Basic Hydrolysis | Aqueous NaOH or KOH, heat | Sodium 2,3-dihydro-1H-indene-2-carboxylate, Ammonia |

N-Substitution and Derivatization Reactions

The nitrogen atom of the primary carboxamide in this compound can be functionalized through N-substitution reactions, such as alkylation and acylation, to produce secondary or tertiary amides.

N-Alkylation: Direct N-alkylation with alkyl halides is challenging because amides are weak nucleophiles. The reaction typically requires the use of a strong base, such as sodium hydride (NaH), to first deprotonate the amide and form a more nucleophilic amidate anion. stackexchange.com This anion can then react with an alkyl halide in a nucleophilic substitution reaction to yield an N-alkylated derivative.

N-Acylation: Primary amides can be N-acylated to form imides. A general method involves the reaction of the amide with an acid anhydride (B1165640) in the presence of a catalytic amount of a strong acid like sulfuric acid at elevated temperatures. rsc.org This reaction allows for the introduction of a second acyl group onto the nitrogen atom. More modern methods for N-acylation under milder conditions are also being developed. nih.govacs.orgtandfonline.com

| Reaction | Reagents | Product Type |

| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | N-Alkyl-2,3-dihydro-1H-indene-2-carboxamide |

| N-Acylation | Acid anhydride ((R'CO)₂O), H₂SO₄ (cat.) | N-Acyl-2,3-dihydro-1H-indene-2-carboxamide (an imide) |

Reduction of the Carboxamide Moiety

The carboxamide functional group can be reduced to an amine, a transformation of significant synthetic utility. Strong reducing agents are required for this conversion.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of amides. masterorganicchemistry.comjove.com Treatment of this compound with LiAlH₄ in an ethereal solvent such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup, will convert the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). orgosolver.com This reaction yields (2,3-dihydro-1H-inden-2-yl)methanamine, a primary amine. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides.

The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by coordination of the oxygen to the aluminum species. Subsequent elimination of an oxygen-aluminum species forms a transient iminium ion, which is then rapidly reduced by another equivalent of hydride to furnish the final amine product. jove.comorgosolver.comchemistrysteps.com

| Reaction | Reagents and Conditions | Product |

| Amide Reduction | 1. LiAlH₄, THF 2. H₂O workup | (2,3-dihydro-1H-inden-2-yl)methanamine |

Transformations of the Dihydroindene Ring System

The dihydroindene (indane) scaffold consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. The reactivity of this system is characterized by reactions on both the aromatic portion and the saturated five-membered ring, particularly at the benzylic positions.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of the indane system is susceptible to electrophilic aromatic substitution (EAS). The fused alkyl ring acts as an electron-donating group, activating the aromatic ring towards electrophilic attack and directing incoming electrophiles to the positions ortho and para to the fusion points. In the case of the indane system, this corresponds to the 4- and 6-positions (ortho) and the 5-position (para).

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.comyoutube.combyjus.comalevelh2chemistry.com This reaction generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich benzene ring. masterorganicchemistry.comyoutube.com

Halogenation: Halogens such as bromine and chlorine can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. wikipedia.orgscience-revision.co.ukyoutube.com The Lewis acid polarizes the halogen-halogen bond, creating a potent electrophile that can be attacked by the benzene ring. youtube.com

Friedel-Crafts Reactions: The indane ring can undergo both Friedel-Crafts alkylation and acylation.

Acylation: This reaction, which introduces an acyl group (R-C=O), is typically carried out using an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃. khanacademy.orgmasterorganicchemistry.com The resulting ketone can be a useful intermediate for further synthetic transformations.

Alkylation: The introduction of an alkyl group can be achieved with an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.comyoutube.com However, this reaction is often prone to issues like polyalkylation and carbocation rearrangements.

| Reaction | Reagents | Expected Major Products |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 5-Nitro-2,3-dihydro-1H-indene-2-carboxamide and 4-Nitro-2,3-dihydro-1H-indene-2-carboxamide |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2,3-dihydro-1H-indene-2-carboxamide and 4-Bromo-2,3-dihydro-1H-indene-2-carboxamide |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ | 5-Acyl-2,3-dihydro-1H-indene-2-carboxamide |

Reactions at the Cyclopentene Ring

The saturated five-membered ring of the indane system is generally less reactive than the aromatic ring. However, the C-H bonds at the benzylic positions (C1 and C3) are activated due to their proximity to the benzene ring and are susceptible to certain reactions.

Benzylic Oxidation: Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic C-H bonds. masterorganicchemistry.comchemistrysteps.com In the case of indane itself, this reaction can lead to the formation of 1-indanone (B140024). ukim.mkresearchgate.net This type of harsh oxidation would likely also affect the carboxamide group, leading to a complex mixture of products.

Benzylic Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light), selectively introduces a halogen atom at the benzylic position. masterorganicchemistry.comchemistrysteps.com This is due to the resonance stabilization of the intermediate benzylic radical. chemistrysteps.comkhanacademy.org This reaction would likely yield 1-bromo-2,3-dihydro-1H-indene-2-carboxamide as a primary product.

| Reaction | Reagents and Conditions | Expected Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄, heat | 1-Bromo-2,3-dihydro-1H-indene-2-carboxamide |

| Benzylic Oxidation | Hot KMnO₄ or H₂CrO₄ | Complex mixture, potential for 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid |

Oxidation and Reduction of the Dihydroindene System

The dihydroindene scaffold can be subjected to both oxidation and reduction reactions, leading to aromatization or saturation of the five-membered ring, respectively.

Oxidation:

The primary oxidation pathway for the 2,3-dihydro-1H-indene system is dehydrogenation to form the corresponding indene (B144670) derivative. This transformation introduces a double bond into the five-membered ring, resulting in an aromatic system. Catalytic dehydrogenation is a common industrial method for this purpose. For instance, indanes can be converted to indenes in the vapor phase over a solid catalyst at elevated temperatures. google.com

A typical catalytic system for this process involves a cobalt-molybdenum oxide catalyst on an alumina (B75360) support (CoO-MoO₃/Al₂O₃). google.com The reaction is generally carried out at temperatures ranging from 500°C to 800°C. google.com The use of sulfur as a co-feed can enhance the catalytic activity and selectivity. google.com The reaction proceeds with high conversion rates, often exceeding 90%. google.com

Another approach to the synthesis of indenes from dihydroindene precursors involves gold(I) catalysis, which can proceed via a direct C-H activation mechanism. researchgate.net

Reduction:

The dihydroindene system can be reduced to a fully saturated hexahydroindane (or bicyclo[4.3.0]nonane) derivative through hydrogenation of the aromatic ring. This transformation typically requires more forcing conditions than the reduction of the corresponding indene.

Metallic catalysts are commonly employed for the hydrogenation of indane derivatives. google.com These include noble metals such as palladium and rhodium, as well as Raney nickel. google.com The catalysts are often supported on materials like carbon to increase their surface area and efficiency. google.com The hydrogenation is typically carried out under superatmospheric pressures, ranging from 50 to 200 atmospheres, and at elevated temperatures. google.com The specific conditions can be controlled to achieve either partial hydrogenation (to a tetrahydroindane derivative if starting from an indene) or complete saturation of the aromatic ring. google.com

The following table summarizes the general conditions for the oxidation and reduction of the dihydroindene system:

| Transformation | Reagents and Conditions | Product | Reference |

| Oxidation | CoO-MoO₃/Al₂O₃ catalyst, 500-800°C, vapor phase | Indene derivative | google.com |

| Oxidation | Gold(I) catalyst, C-H activation | Indene derivative | researchgate.net |

| Reduction | H₂, Raney Ni or Pd/C or Rh/C, 50-200 atm, elevated temperature | Hexahydroindane derivative | google.com |

Stereochemical Aspects of Reactions Involving the Stereocenter

The presence of a stereocenter at the C2 position of this compound imparts chirality to the molecule, making the stereochemical outcome of reactions at or near this center a critical consideration. The synthesis of enantiomerically pure or enriched indane derivatives is of significant interest, particularly in the context of medicinal chemistry.

For example, the synthesis of highly functionalized indanes can be achieved through radical-mediated cascade reactions. These complex transformations can proceed with a high degree of stereoselectivity, leading to the formation of multiple new stereocenters with defined relative and absolute configurations. nih.gov

Furthermore, the stereoselective synthesis of indanes with a quaternary stereocenter at C2 has been accomplished through a sequence of enantioselective reduction followed by diastereospecific C-H functionalization. This highlights the ability to control the stereochemistry at the C2 position through a multi-step synthetic route.

Enzymatic reactions also offer a powerful tool for achieving high stereoselectivity in the synthesis of chiral indane derivatives. Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity, often under mild conditions.

The following table provides examples of stereoselective reactions in the synthesis of indane derivatives:

| Reaction Type | Key Features | Stereochemical Outcome |

| Radical Cascade Reaction | Formation of multiple C-C and C-X bonds | High diastereoselectivity |

| Enantioselective Reduction/C-H Functionalization | Creation of a quaternary stereocenter | Good to excellent enantioselectivity and diastereospecificity |

Structural Characterization and Advanced Analytical Techniques for 2,3 Dihydro 1h Indene 2 Carboxamide

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of 2,3-dihydro-1H-indene-2-carboxamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecule's structure. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic and aliphatic protons. In a typical spectrum recorded in Chloroform-d (CDCl₃), the aromatic protons of the indene (B144670) ring system appear as multiplets in the range of δ 7.17-7.75 ppm. rsc.org The protons of the methylene (B1212753) (CH₂) groups and the methine (CH) group in the five-membered ring show distinct signals that are crucial for confirming the dihydroindene core structure. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For derivatives of this compound, the carbonyl carbon of the amide group typically resonates at a downfield chemical shift, often around δ 164-168 ppm. rsc.org The aromatic carbons show signals in the δ 120-157 ppm region, while the aliphatic carbons of the five-membered ring are observed at higher field strengths. rsc.org Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.

¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|

| Aromatic-H | 7.75 | d | 7.7 | rsc.org |

| Aromatic-H | 7.67–7.59 | m | N/A | rsc.org |

| Aromatic-H | 7.20-7.17 | m | N/A | google.com |

¹³C NMR Spectroscopic Data for N-substituted this compound Derivatives

| Carbon Assignment | Chemical Shift (δ ppm) | Reference |

|---|---|---|

| C=O (Amide) | 164.1 - 167.6 | rsc.org |

| Aromatic Carbons | 121.7 - 156.4 | rsc.org |

| Aliphatic Carbons | 25.4 - 53.2 | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is commonly used. rsc.orgrsc.org

ESI-HRMS analysis of N-substituted derivatives of this compound typically shows the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. rsc.org The high accuracy of HRMS allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For instance, the calculated mass for the sodium adduct of an N-benzyl substituted derivative (C₁₇H₁₅NNaO₃) was found to be 304.0950, with the experimental value being 304.0921, confirming the composition. rsc.org

HRMS Data for this compound Derivatives

| Derivative | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxamide | [M+Na]⁺ | 304.0950 | 304.0921 | rsc.org |

| N-Benzyl-5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxamide | [M+Na]⁺ | 366.0106 | 366.0080 | rsc.org |

| N-Benzyl-1-oxo-2,3,4,5-tetrahydro-1H-indene-2-carboxamide | [M+Na]⁺ | 302.1157 | 302.1121 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum provides characteristic absorption bands for the amide and aromatic moieties. amazonaws.comosaka-u.ac.jp Key absorptions include the N-H stretch of the amide group, the C=O stretch (Amide I band), and the N-H bend (Amide II band). The aromatic C-H and C=C stretching vibrations are also prominent. These spectral features, reported in reciprocal centimeters (cm⁻¹), serve as a diagnostic fingerprint for the compound's structure. osaka-u.ac.jpthieme-connect.com

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring of the indene system is the primary chromophore in this compound, giving rise to characteristic absorption bands in the UV region. These absorptions are a result of π to π* transitions within the benzene (B151609) ring. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring and the solvent used for analysis.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods. osaka-u.ac.jpumich.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis and purification of this compound and its derivatives. nih.govrsc.org These methods utilize a stationary phase, often a C18 reversed-phase column, and a mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. google.comnih.gov

By monitoring the elution of the compound with a UV detector, a chromatogram is obtained where the retention time is a characteristic property of the analyte under specific conditions. rsc.org The purity of a sample can be determined by the area percentage of the main peak. For preparative purposes, fractions corresponding to the desired compound can be collected. google.com UPLC, an advancement of HPLC, uses smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and improved sensitivity. google.comgoogleapis.com These methods are crucial in synthetic procedures for monitoring reaction progress and for the final purification of the target compound, ensuring a purity of over 95% is often achieved. nih.gov

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. While specific GC methods for the direct analysis of this compound are not extensively documented in publicly available literature, the analytical conditions can be inferred from studies on structurally similar 2,3-dihydro-1H-indene derivatives.

Gas Chromatography is a widely used analytical method for separating and analyzing compounds that can be vaporized without decomposition. wisdomlib.org The technique is instrumental in various scientific fields, including drug analysis, environmental monitoring, and forensic science. wisdomlib.org In a typical GC setup, a sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is achieved based on the differential partitioning of the sample components between the mobile and stationary phases.

For the analysis of 2,3-dihydro-1H-indene derivatives, a high-temperature capillary gas chromatograph (HTGC) coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID) is often employed. researchgate.net The choice of the capillary column is crucial for achieving good separation. A common choice for non-polar to moderately polar compounds is a column with a poly(5% diphenyl/95% dimethyl siloxane) stationary phase. nih.gov

To illustrate potential GC parameters, we can look at the analysis of a related compound, 1,1,5-trimethyl-2,3-dihydro-1H-indene, as documented in the NIST WebBook. nist.gov The conditions used for this analysis provide a solid starting point for developing a method for this compound.

Table 1: Illustrative Gas Chromatography Parameters for a 2,3-dihydro-1H-indene Derivative

| Parameter | Value | Reference |

|---|---|---|

| Column Type | Capillary | nist.gov |

| Active Phase | DB-5 | nist.gov |

| Column Dimensions | 30 m x 0.32 mm x 0.25 µm | nist.gov |

| Carrier Gas | Helium | nist.gov |

| Initial Oven Temperature | 50°C (held for 2 min) | nist.gov |

| Temperature Ramp | 6 K/min | nist.gov |

| Final Temperature | 300°C | nist.gov |

| Detector | FID or MS | researchgate.net |

It is important to note that the presence of the carboxamide group in the target molecule will increase its polarity compared to the trimethyl derivative. This may necessitate modifications to the temperature program or the use of a more polar stationary phase to achieve optimal separation and peak shape. Derivatization of the carboxamide group, for instance through silylation, could also be explored to improve its volatility and chromatographic behavior. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

The core of the molecule is the 2,3-dihydro-1H-indene, or indane, scaffold. The five-membered ring of the indane system is not planar and typically adopts an envelope or twist conformation. The substituent at the 2-position will have a significant influence on the preferred conformation and the packing of the molecules in the crystal lattice.

For instance, a study on 1,2-dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate provides detailed crystallographic data for a substituted indene system. researchgate.net Although this molecule is more complex than this compound, its core indane structure offers a valuable comparative model. In this reported structure, the five-membered ring of the indene unit is puckered, and the crystal packing is stabilized by a network of hydrogen bonds. researchgate.net

Another related structure, 2-hydroxy-2-(2-oxocycloheptyl)-2,3-dihydro-1H-indene-1,3-dione, also shows a non-planar five-membered indene ring, specifically a twist conformation. researchgate.net The crystal structure is further characterized by intermolecular hydrogen bonds and π–π stacking interactions, which are common in aromatic systems. researchgate.net

Based on these related structures, it can be anticipated that the crystal structure of this compound would feature a non-planar five-membered ring. The carboxamide group is capable of forming strong hydrogen bonds, which would likely dominate the crystal packing, leading to the formation of well-ordered supramolecular architectures such as chains or sheets.

Table 2: Illustrative Crystallographic Data for a Substituted 2,3-dihydro-1H-indene Derivative

| Parameter | Value (for 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate) | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Unit Cell Dimensions | a = 9.5514(7) Å, b = 5.7762(5) Å, c = 13.1324(9) Å, β = 92.126(12)° | researchgate.net |

| Volume | 724.03(10) ų | researchgate.net |

| Z | 2 | researchgate.net |

The determination of the precise crystal structure of this compound through single-crystal X-ray diffraction would provide definitive information on its molecular geometry and intermolecular interactions, which are crucial for understanding its physical properties and potential applications.

Computational Chemistry and Theoretical Studies of 2,3 Dihydro 1h Indene 2 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. nih.gov It has been successfully applied to analyze the structure-property relationships of various crystalline compounds. nih.gov DFT calculations can predict the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by finding the minimum energy state. scispace.com

For a molecule like 2,3-dihydro-1H-indene-2-carboxamide, DFT calculations, often using a basis set such as 6-311G(d,p), can determine key structural parameters. researchgate.net Studies on the related molecule, 2,3-dihydro-1H-indene (indan), show that the five-membered ring is not planar. researchgate.net Similarly, for this compound, the cyclopentane (B165970) ring fused to the benzene (B151609) ring would be expected to adopt a puckered conformation, likely an "envelope" or "twist" form, to minimize steric strain. The carboxamide substituent at the C2 position would have specific bond lengths and angles relative to the indane core.

DFT also allows for the calculation of harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. researchgate.net DFT methods are known to generally overestimate vibrational wavenumbers, so scaling factors are often applied to improve agreement with experimental data. researchgate.net

Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT (Note: These are representative values based on similar structures and DFT calculation principles; they are not from a specific study on this exact molecule.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C(aromatic)-C(aromatic) | ~1.39 Å |

| C(aromatic)-C(aliphatic) | ~1.51 Å | |

| C(aliphatic)-C(aliphatic) | ~1.54 Å | |

| C-N (amide) | ~1.33 Å | |

| C=O (amide) | ~1.23 Å | |

| Bond Angle (degrees) | C-C-C (in benzene ring) | ~120° |

| C-C-C (in cyclopentane ring) | ~104-106° | |

| O=C-N (amide) | ~122° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Principles of FMO Analysis for Reactivity Prediction

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher HOMO energy indicates a stronger tendency to donate electrons (better nucleophile). pku.edu.cn |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates a stronger tendency to accept electrons (better electrophile). pku.edu.cn |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers for converting between them. For this compound, key flexible regions include the puckering of the five-membered ring and the rotation around the C2-C(O) and C(O)-N bonds of the carboxamide side chain.

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. fums.ac.ir By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing a detailed view of conformational changes, molecular flexibility, and intermolecular interactions. researchgate.net

An MD simulation of this compound would reveal the preferred puckering state of the indane ring system and the rotational preferences of the carboxamide group. It could also simulate how the molecule interacts with solvent molecules or a biological receptor. Analysis of the MD trajectory can yield important information on structural stability, typically by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of atomic positions. researchgate.net

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy, which governs the reaction rate.

For this compound, theoretical calculations could be used to predict the mechanisms of various potential reactions. For example, the hydrolysis of the amide group, electrophilic aromatic substitution on the benzene ring, or reactions involving the α-protons on the five-membered ring could be modeled. DFT calculations are commonly used to locate the geometry of transition states and compute their energies. Comparing the activation energies for different possible pathways can determine the most likely reaction mechanism. scispace.com For instance, studies on other systems have shown how computational analysis can distinguish between concerted and stepwise reaction mechanisms by characterizing the transition state structures. scispace.com

In Silico Screening and Ligand Design Principles Applied to Indene (B144670) Carboxamides

In silico (computational) methods are widely used in drug discovery to screen large libraries of virtual compounds and to design new molecules with desired biological activities. nih.gov These approaches can significantly accelerate the identification of promising lead compounds. fums.ac.ir

For the indene carboxamide scaffold, in silico techniques can be applied in several ways:

Ligand-Based Virtual Screening: If the biological target is unknown, but some active indene carboxamide analogs exist, ligand-based methods can be used. researchgate.net These methods rely on the principle that similar molecules have similar properties. Techniques include searching for molecules with similar 2D or 3D structures, or developing a pharmacophore model. A pharmacophore defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.

Structure-Based Virtual Screening: If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, structure-based methods like molecular docking can be employed. mdpi.com Molecular docking predicts the preferred binding mode and affinity of a ligand within the target's active site. fums.ac.ir A library of virtual indene carboxamide derivatives could be docked into the target, and the compounds ranked based on their predicted binding energy or "docking score" to identify the most promising candidates for synthesis and testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of indene carboxamides with known activities, a QSAR model can be built to predict the activity of new, untested derivatives.

These computational strategies provide a rational basis for designing novel indene carboxamides, optimizing their properties, and prioritizing them for experimental investigation. nih.gov

Exploration of 2,3 Dihydro 1h Indene 2 Carboxamide in Chemical Synthesis and Materials Science

2,3-dihydro-1H-indene-2-carboxamide as a Versatile Synthetic Building Block

The inherent structural features of this compound make it an invaluable starting material for the construction of more elaborate chemical architectures. Its defined stereochemistry and reactive functional groups provide a reliable scaffold for building molecular complexity.

Precursor for Complex Heterocyclic Compounds

The indane framework, with its fused benzene (B151609) and cyclopentane (B165970) rings, serves as a robust anchor for the synthesis of a variety of heterocyclic compounds. The carboxamide group offers a reactive handle for cyclization reactions, leading to the formation of novel ring systems. For instance, derivatives of 2,3-dihydro-1H-indene are instrumental in creating complex heterocyclic structures, which are significant in medicinal chemistry. researchgate.netresearchgate.net The development of one-pot synthesis methods has further streamlined the creation of dihydro-1H-indazoles, a class of heterocyclic compounds with significant biological potential. nih.gov

The strategic placement of functional groups on the indene (B144670) scaffold allows for targeted chemical transformations. For example, the synthesis of indolo[3,2-c]quinolinones has been achieved using indole-2-carboxamides in palladium-catalyzed reactions, demonstrating the utility of carboxamide-bearing precursors in constructing polyheterocyclic systems. rug.nl

Scaffolds for Multi-component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, benefit from well-defined scaffolds like this compound. The compound's structure can guide the assembly of multiple components in a predictable manner, leading to the efficient synthesis of complex molecules.

The Ugi four-component reaction, for example, has been employed with indole-2-carboxylic acid and an aniline, followed by a palladium-catalyzed cyclization to produce tetracyclic indoloquinolines. rug.nl This approach highlights the potential for indene-based carboxamides to serve as foundational elements in convergent synthetic strategies. These reactions are often scalable, making them practical for producing significant quantities of the target compounds. rug.nl

Development of Novel Materials with Indene Carboxamide Moieties

The incorporation of the this compound motif into larger molecular assemblies has led to the development of new materials with tailored properties. The rigidity of the indene unit and the hydrogen-bonding capability of the carboxamide group are key features that influence the characteristics of these materials.

Integration into Polymer Architectures

The introduction of indene and amide groups into polymer chains has been shown to enhance material properties. For example, novel colorless polyimides (CPIs) containing these functional groups have been synthesized. researchgate.net The amide groups contribute to improved thermal and mechanical properties through the formation of hydrogen-bond networks, while the bulky indene structure can enhance optical transparency. researchgate.net This combination of attributes makes such polymers promising for applications in optoelectronics. researchgate.net

Table 1: Properties of Polyimides Containing Indene and Amide Groups

| Property | Effect of Indene and Amide Groups | Reference |

| Thermal Stability | Improved | researchgate.net |

| Mechanical Properties | Enhanced | researchgate.net |

| Optical Transparency | High | researchgate.net |

| Solubility | Good | researchgate.net |

| Dielectric Constant | Lowered | researchgate.net |

This table is generated based on findings from the synthesis and characterization of novel colorless polyimides.

Application in Functional Materials (e.g., Organic Semiconductors, Organic Solar Cells)

The electronic properties of organic molecules are central to their use in functional materials. Organic semiconductors, which are composed of π-bonded molecules or polymers, are a key area of research with potential applications in flexible electronics and solar energy conversion. cas.org While direct applications of this compound in this context are still emerging, the broader class of indene derivatives and organic molecules with controlled π-systems are heavily investigated.

The modification of molecular structure, for instance by introducing specific side chains, can significantly alter the electrical properties of organic semiconductors. cas.org The principles of molecular phase engineering, which involve controlling the solid-state packing of molecules, have been used to enhance the performance of organic thin-film transistors based on related aromatic structures. rsc.org The development of novel organic semiconductors often involves the synthesis of derivatives with tailored electronic and physical properties, a strategy where the indene carboxamide scaffold could potentially play a role. cas.orgrsc.org

Role in the Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern organic synthesis. The development of effective chiral auxiliaries and ligands is crucial for the success of this field.

Chiral molecules derived from the 2,3-dihydro-1H-indene framework have been designed and synthesized for use as ligands in asymmetric reactions. researchgate.net The rigid structure of the indene backbone provides a well-defined stereochemical environment that can effectively transfer chirality during a catalytic cycle. For instance, chiral palladium(II) complexes have been developed for asymmetric glyoxylate-ene reactions, offering an efficient route to enantiomerically enriched α-hydroxy esters. nih.gov

Furthermore, chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, represent another important application. Chiral 2-imidazolidinones, for example, have proven to be excellent chiral auxiliaries in various asymmetric transformations due to their stability and high levels of stereochemical induction. researchgate.net The synthesis of such auxiliaries can potentially start from chiral building blocks, including derivatives of 2,3-dihydro-1H-indene.

Mechanistic Investigations and Target Interaction Studies of 2,3 Dihydro 1h Indene 2 Carboxamide Derivatives

Investigation of Molecular Interactions with Biological Macromolecules (Mechanism-focused)

The biological activity of 2,3-dihydro-1H-indene-2-carboxamide derivatives is a direct consequence of their interactions with specific biological macromolecules. Researchers have employed a variety of techniques to elucidate these interactions at the molecular level.

Binding affinity assays are fundamental in determining the potency and selectivity of a compound for its target receptor. For this compound derivatives, these studies have been instrumental in identifying their potential as both AMPA receptor antagonists and Discoidin Domain Receptor 1 (DDR1) inhibitors.

AMPA Receptor Antagonists: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast synaptic transmission in the central nervous system. Antagonists of these receptors have therapeutic potential in various neurological disorders. While the classic scaffold for competitive AMPA receptor antagonists is quinoxaline-2,3-dione, the exploration of other chemotypes is ongoing. nih.gov Studies have shown that specific structural features within a molecule can lead to high affinity for the AMPA receptor. researchgate.net Mutations in the glutamate (B1630785) binding cleft of the AMPA receptor can significantly alter agonist affinity, highlighting the importance of specific molecular interactions for ligand binding. nih.gov

Discoidin Domain Receptor 1 (DDR1) Inhibitors: DDR1, a receptor tyrosine kinase, is implicated in various cancers. nih.gov A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed as selective DDR1 inhibitors. nih.govacs.orgnih.gov One promising compound, 7f , demonstrated a strong binding affinity for DDR1 with a dissociation constant (Kd) of 5.9 nM and an IC₅₀ value of 14.9 nM for kinase activity suppression. nih.govacs.orgnih.govresearchgate.netconsensus.app Another compound, 6 , also showed high selectivity for DDR1 with an IC₅₀ of 15.4 nM. nih.govacs.org These compounds were found to be significantly less potent against a large panel of other kinases, indicating their high selectivity for DDR1. nih.govacs.orgresearchgate.net

Table 1: Binding Affinities of this compound Derivatives as DDR1 Inhibitors

| Compound | Target | Binding Affinity (Kd) | IC₅₀ |

| 7f | DDR1 | 5.9 nM nih.govacs.orgnih.govresearchgate.netconsensus.app | 14.9 nM nih.govacs.orgnih.govresearchgate.netconsensus.app |

| 6 | DDR1 | Not Reported | 15.4 nM nih.govacs.org |

Beyond receptor binding, derivatives of the this compound scaffold have been investigated as enzyme inhibitors. A notable example is their activity against cholinesterases, enzymes crucial for neurotransmission and a key target in Alzheimer's disease therapy.

Cholinesterase Inhibition: A series of 5,6-dimethoxy-1H-indene-2-carboxamides were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Many of these compounds displayed a preference for inhibiting BuChE over AChE. nih.gov Kinetic studies on the most potent BuChE inhibitor from this series, compound 20 , revealed a noncompetitive inhibition mechanism. nih.gov This indicates that the inhibitor does not bind to the same site as the substrate but to an allosteric site, thereby altering the enzyme's conformation and reducing its activity. nih.gov

Table 2: Cholinesterase Inhibition by 5,6-dimethoxy-1H-indene-2-carboxamide Derivatives

| Compound | Target | IC₅₀ (µM) | Inhibition Mechanism |

| 20 | BuChE | 1.08 nih.gov | Noncompetitive nih.gov |

| 21 | BuChE | 1.09 nih.gov | Not Reported |

Computational methods like protein-ligand docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions between a ligand and its target protein at an atomic level. bohrium.comfrontiersin.org These techniques have been applied to this compound derivatives to complement experimental findings.

Docking Studies: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. grafiati.com For the BuChE inhibitor 20 , docking studies suggested the formation of multiple hydrogen bonds with the peripheral anionic site (PAS) of the enzyme, explaining its inhibitory activity. nih.gov In the case of DDR1 inhibitors, docking was used to guide the design of new derivatives with improved selectivity. researchgate.net The binding mode of these inhibitors within the DDR1 active site was a key focus of these computational studies. researchgate.net

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing researchers to assess the stability of the interaction over time. researchgate.net By simulating the movement of atoms, MD can validate docking results and reveal conformational changes in both the ligand and the protein upon binding. researchgate.net For various protein-ligand systems, MD simulations have been instrumental in understanding the intricacies of molecular recognition. nih.gov

Structure-Activity Relationship (SAR) Studies of Modified this compound Scaffolds

SAR studies are essential for identifying the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the core scaffold and observing the effects on activity, researchers can design more potent and selective compounds.

The nature and position of substituents on the this compound ring system have a profound impact on molecular recognition and binding affinity.

In the development of DDR1 inhibitors, the modification of the 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold was guided by a structure-based drug design approach. researchgate.net This led to the synthesis of a series of derivatives with varying substituents, ultimately resulting in compounds like 7f with high affinity and selectivity for DDR1. nih.govacs.orgnih.gov The SAR studies highlighted the importance of specific substitutions for achieving potent and selective inhibition. researchgate.net

For the cholinesterase inhibitors based on the 5,6-dimethoxy-1H-indene-2-carboxamide scaffold, the variation of substituents on the carboxamide nitrogen led to a range of inhibitory potencies against AChE and BuChE. nih.gov This systematic modification allowed for the identification of compounds 20 and 21 as the most potent BuChE inhibitors in the series. nih.gov

Chirality plays a critical role in drug action, as different stereoisomers of a molecule can exhibit vastly different biological activities. This is due to the three-dimensional nature of biological targets, which often leads to stereospecific interactions.

The interaction of molecules with chiral biological components, such as lipids in cell membranes, can be enantioselective. mdpi.com The specific configuration of a molecule can influence its interaction with these chiral environments. mdpi.com While specific studies on the chiral recognition of this compound derivatives are not detailed in the provided context, the principles of stereoisomer-specific interactions are broadly applicable in medicinal chemistry. The synthesis of chiral derivatives and the evaluation of their individual enantiomers are crucial steps in drug development to identify the most active and safest stereoisomer.

Cellular and Molecular Pathway Modulation through Target Engagement

The biological effects of this compound derivatives are a direct consequence of their interaction with specific intracellular targets. This engagement initiates a cascade of events that modulate cellular and molecular pathways, ultimately leading to the observed physiological outcomes, such as the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis). The following sections detail the mechanistic investigations into how these derivatives, by binding to their targets, influence key cellular processes.

Downstream Effects of Tubulin Polymerization Inhibition

A significant class of this compound derivatives exerts its biological activity by targeting tubulin, a critical component of the cytoskeleton. By inhibiting the polymerization of tubulin, these compounds disrupt the formation and function of microtubules, which are essential for various cellular processes, most notably cell division.

The disruption of microtubule dynamics by these derivatives directly impacts the cell cycle. The mitotic spindle, which is composed of microtubules, is crucial for the proper segregation of chromosomes during mitosis (M phase). When tubulin polymerization is inhibited, the mitotic spindle cannot form correctly, triggering a cell cycle checkpoint. This safety mechanism halts the cell cycle at the G2/M transition to prevent the formation of aneuploid cells.

Research has shown that treatment of cancer cells with certain this compound derivatives leads to a significant accumulation of cells in the G2/M phase. This arrest is a direct consequence of the activation of the spindle assembly checkpoint. The cell, unable to proceed through mitosis without a functional mitotic spindle, is held in this phase. The prolonged arrest at the G2/M phase can ultimately trigger apoptotic pathways.

The regulation of the cell cycle is orchestrated by the interplay of cyclins and cyclin-dependent kinases (CDKs). The G2/M transition is primarily controlled by the Cyclin B1/CDK1 complex. The activity of this complex is tightly regulated, and its activation is a prerequisite for entry into mitosis. While direct quantitative data on the modulation of these specific proteins by this compound derivatives is still emerging, the observed G2/M arrest strongly implies an impact on the Cyclin B1/CDK1 regulatory axis. It is hypothesized that the disruption of microtubule dynamics leads to a signaling cascade that prevents the activation or promotes the inhibition of the Cyclin B1/CDK1 complex, thereby enforcing the G2/M arrest.

| Compound Class | Target | Cellular Outcome | Key Molecular Players (Hypothesized) |

| This compound (Tubulin Inhibitor) | Tubulin | G2/M Cell Cycle Arrest | Cyclin B1, CDK1 |

Prolonged cell cycle arrest at the G2/M phase is a potent trigger for apoptosis. Cells that are unable to resolve the checkpoint and proceed with division are ultimately eliminated through this programmed cell death mechanism. The inhibition of tubulin polymerization by this compound derivatives has been shown to lead to the induction of apoptosis in cancer cells.

The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. The G2/M arrest induced by microtubule-targeting agents is often linked to the intrinsic pathway. This pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which in turn activates initiator caspases (e.g., caspase-9) that subsequently activate executioner caspases (e.g., caspase-3 and -7). These executioner caspases are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Modulation of Apoptosis through IAP Inhibition

Another important class of this compound derivatives functions as antagonists of Inhibitor of Apoptosis Proteins (IAPs). These compounds are designed as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics.

Cellular IAP1 (cIAP1) and cIAP2 are key regulators of apoptosis and cell survival signaling pathways. They possess E3 ubiquitin ligase activity and are involved in the regulation of signal transduction, particularly the NF-κB pathway. Many SMAC mimetics, including those with a this compound scaffold, function by binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2. This binding event induces a conformational change that promotes the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. nih.gov

The rapid degradation of these IAPs removes a critical brake on apoptotic signaling pathways. The loss of cIAP1, in particular, leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. nih.gov In some cancer cells, this can lead to the production of autocrine TNFα, which can then trigger apoptosis through the TNF receptor signaling pathway. nih.gov

The primary role of IAPs is to inhibit the activity of caspases, the key executioner enzymes of apoptosis. XIAP (X-linked inhibitor of apoptosis protein) is a potent inhibitor of the executioner caspases-3 and -7, as well as the initiator caspase-9. nih.gov cIAP1 and cIAP2 also contribute to the suppression of apoptosis, in part by inhibiting caspase activity. nih.govxiahepublishing.com

SMAC mimetics based on the this compound structure are designed to mimic the endogenous protein SMAC/Diablo, which is released from the mitochondria during apoptosis. By binding to the same BIR domains on IAPs that SMAC binds to, these synthetic compounds prevent the IAPs from inhibiting caspases. This "inhibition of the inhibitors" effectively liberates caspases to carry out the apoptotic program.

For instance, the SMAC mimetic birinapant (B612068) (TL32711), which serves as a representative for this class of compounds, has been shown to induce a significant, up to 21-fold activation of cytosolic caspase-3 in responsive cancer cell models within hours of treatment. nih.gov This activation of caspase-3 is a clear indicator of the engagement of the apoptotic machinery. The activation of executioner caspases like caspase-3 leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and the dismantling of the cell. cellsignal.com

| Compound Class | Target | Cellular Outcome | Key Molecular Players |

| This compound (IAP Inhibitor) | cIAP1, cIAP2, XIAP | Apoptosis | Caspase-3, Caspase-7, Caspase-9 |

Future Directions and Research Perspectives for 2,3 Dihydro 1h Indene 2 Carboxamide

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of indane derivatives is evolving beyond traditional methods, with a strong emphasis on green and sustainable chemistry. These emerging approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Future synthetic strategies for 2,3-dihydro-1H-indene-2-carboxamide and its analogues are expected to increasingly incorporate principles of sustainable chemistry. One promising area is the use of microwave-assisted synthesis . tandfonline.com Microwave irradiation has been shown to accelerate reactions, reduce reaction times, and often lead to higher purity and better yields compared to conventional heating methods. researchgate.nettandfonline.com For instance, microwave-assisted Friedel-Crafts reactions and Nazarov cyclizations have been successfully used to create indanone precursors, which can be further elaborated into the target carboxamide. researchgate.net

Another key direction is the adoption of green catalysts and solvent systems . A metal-free synthesis of substituted indanes has been developed using a Brønsted acid ionic liquid as a recyclable catalyst, which eliminates the need for metallic reagents and simplifies post-reaction workup. researchgate.netacs.org The use of task-specific ionic liquids can facilitate reactions at room temperature in solvent-free conditions, offering a high-yield and environmentally friendly protocol. acs.org

Biocatalysis is also set to revolutionize the synthesis of chiral indane derivatives. Enzymes, operating under mild conditions, offer exceptional selectivity (enantio-, regio-, and chemo-selectivity), which is often difficult to achieve with classical chemical methods. nih.govnih.gov The use of enzymes like lipases and imine reductases could provide efficient pathways to enantiomerically pure versions of this compound and its derivatives, which is crucial for many biological applications. mdpi.com

| Method | Key Advantages | Relevant Precursor/Analogue |

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency, higher yields, fewer by-products. tandfonline.comtandfonline.com | Indanones, Indeno-fused heterocycles. tandfonline.comresearchgate.net |

| Ionic Liquid Catalysis | Metal-free, solvent-free conditions, catalyst recyclability, high yields at room temperature. researchgate.netacs.org | 2-Arylidenindane-1,3-diones. acs.org |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.govnih.gov | Chiral amines and other functionalized indanes. mdpi.com |

| Gold-Catalyzed C-H Activation | Direct and practical Csp³-H bond activation for high-yield synthesis of indenes. researchgate.net | Electron-rich and electron-poor indene (B144670) derivatives. researchgate.net |

Advanced Computational Tools for Rational Design and Property Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules based on the this compound scaffold. These in-silico methods allow for the rational design of novel compounds and the prediction of their properties before committing to synthetic work.

Molecular docking is a primary technique used to predict how a molecule binds to a biological target, such as an enzyme or receptor. nih.gov For carboxamide derivatives, docking studies have been instrumental in understanding binding interactions, identifying key hydrogen bonds, and explaining the selectivity of compounds for their targets. nih.govresearchgate.netresearchgate.netnih.gov Such studies can guide the design of derivatives of this compound with enhanced potency and selectivity for specific biological pathways.

Quantitative Structure-Activity Relationship (QSAR) modeling provides another layer of predictive power. QSAR models establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing how different structural features (descriptors) influence activity, QSAR can predict the potency of newly designed molecules and highlight which parts of the scaffold are most important for function. nih.govnih.gov This approach is valuable for systematically optimizing the indane carboxamide structure for a desired therapeutic effect.

Furthermore, computational tools are used to predict fundamental physicochemical properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). mui.ac.ir Predicting properties like solubility, membrane permeability, and potential toxicity early in the design process helps to eliminate compounds that are likely to fail in later stages of development, saving significant time and resources. mui.ac.ir

| Computational Tool | Application for this compound | Key Insights |

| Molecular Docking | Predicting binding modes and affinity to biological targets (e.g., enzymes, receptors). nih.govnih.gov | Understanding protein-ligand interactions, guiding substituent placement for improved potency. researchgate.netnih.gov |

| QSAR | Developing models to predict biological activity based on molecular structure. researchgate.netnih.gov | Identifying key structural features responsible for activity, predicting potency of novel derivatives. nih.gov |

| ADMET Prediction | In-silico evaluation of drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). mui.ac.ir | Early identification of potential liabilities, optimization of pharmacokinetic profile. |

| Mechanism Elucidation | Using quantum mechanics (e.g., ONIOM) to study reaction pathways. researchgate.net | Understanding how synthetic transformations occur, enabling optimization of reaction conditions. researchgate.net |

Broadening the Scope of Chemical Applications and Functional Material Development

The unique structure of this compound makes it a valuable building block not only for biologically active molecules but also for the development of advanced functional materials.

One significant area of research is the incorporation of the indene scaffold into functional polymers . uwo.cabohrium.com Coumarone-indene resins, for example, are synthesized from coal tar fractions containing indene and have applications as additives. taylorfrancis.com The development of novel polymerization techniques and post-polymerization modification strategies allows for the creation of polymers with precisely controlled properties. nih.govresearchgate.net The indane unit can be integrated into polymer backbones or used as a chain-end functional group to create materials for applications in drug delivery, bioimaging, and surface functionalization. uwo.canih.gov

The strong electron-accepting properties of related indane-1,3-dione structures suggest potential applications in organic electronics and sensors . mdpi.com By combining the indane core with electron-donating groups, researchers can create "push-pull" dyes. These materials can change their optical properties in response to external stimuli, such as the presence of metal ions, making them suitable for use in chemical sensors. mdpi.com